molecular formula C8H10N2O4 B1344986 1-(1-carboxypropyl)-1H-pyrazole-3-carboxylic acid CAS No. 1170851-35-0

1-(1-carboxypropyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B1344986
CAS No.: 1170851-35-0
M. Wt: 198.18 g/mol
InChI Key: VJGFJPMMQPBYTJ-UHFFFAOYSA-N
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Description

1-(1-Carboxypropyl)-1H-pyrazole-3-carboxylic acid ( 1170851-35-0) is an organic compound of interest in life science research and chemical synthesis. This compound, with the molecular formula C 8 H 10 N<2>O<4 and a molecular weight of 198.18 g/mol, is characterized by its pyrazole ring structure bearing two carboxylic acid functional groups . The presence of multiple carboxylic acids provides distinct coordination capabilities, making it a versatile building block for constructing metal-organic frameworks (MOFs) and coordination polymers, which are explored for their potential in catalysis, gas storage, and sensing applications . As a biochemical reagent, it serves as a valuable precursor for the synthesis of more complex heterocyclic systems and functionalized molecules, enabling the study of structure-activity relationships in medicinal chemistry . The compound is supplied as a powder and should be stored at room temperature . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. It is handled by qualified professionals using appropriate personal protective equipment in a laboratory setting . Custom synthesis is available in various purities and package sizes, including bulk quantities, to support diverse research needs .

Properties

IUPAC Name

1-(1-carboxypropyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-2-6(8(13)14)10-4-3-5(9-10)7(11)12/h3-4,6H,2H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGFJPMMQPBYTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C=CC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies for Pyrazole Carboxylic Acids

Pyrazole derivatives such as 1-(1-carboxypropyl)-1H-pyrazole-3-carboxylic acid are typically synthesized via condensation reactions involving hydrazines and β-dicarbonyl compounds or their equivalents. The key challenge is achieving regioselective ring closure to obtain the desired substitution pattern on the pyrazole ring.

Preparation via Trichloromethyl Enones (Regiocontrolled Pyrazole Formation)

A recent regiocontrolled methodology uses trichloromethyl enones as starting materials to prepare 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles, which includes compounds structurally related to this compound.

  • Reaction Overview:

    • Trichloromethyl enones react with hydrazines to form pyrazole rings.
    • The trichloromethyl group acts as a precursor to the carboxyalkyl moiety.
    • The reaction is a one-pot, three-component process that is regioselective.
  • Regioselectivity Control:

    • Using arylhydrazine hydrochlorides favors formation of the 1,3-regioisomer (the desired substitution pattern).
    • Using free hydrazine leads to the 1,5-regioisomer.
    • The regioisomeric ratio can reach up to 97:3 in favor of the 1,3-isomer under optimized conditions.
  • Yields:

    • Moderate to excellent yields (37–97%) are reported depending on substrates and conditions.
  • Mechanistic Insight:

    • NMR and single-crystal X-ray analyses confirm the regioselectivity and structure of the products.

This method is advantageous for its regioselectivity and the ability to directly introduce the carboxypropyl group via the trichloromethyl precursor, making it highly relevant for synthesizing this compound.

Preparation via Ester and Acid Chloride Intermediates (Amide and Acid Transformations)

Another approach involves preparing pyrazole-3-carboxylic acid derivatives through ester intermediates, followed by conversion to acid chlorides and subsequent functionalization:

  • Stepwise Process:

    • Starting Material: Pyrazole-3-carboxylic acid esters.
    • Conversion to Acid Chloride: Reaction with reagents like ethyl chloroformate in the presence of bases (e.g., triethylamine).
    • Amide Formation: Acid chlorides react with amines to form amides.
    • Reduction: Amides can be reduced to amines using metal hydrides such as lithium aluminum hydride or borane-tetrahydrofuran complex.
    • Further Functionalization: Amines can be converted back to amides or ureas by reaction with acid chlorides or isocyanates.
  • Reaction Conditions:

    • Low temperatures (0°C to room temperature) to control reactivity.
    • Use of inert atmosphere and solvents like dichloromethane or ethanol.
  • Applications:

    • This method allows for the introduction of various substituents on the pyrazole ring and side chains, including carboxypropyl groups.
  • Yields and Purity:

    • High yields and purity are achievable with careful control of reaction parameters.

This method is well-established and versatile for preparing pyrazole derivatives with carboxylic acid functionalities.

Claisen Condensation and Pyrazole Ring Closure via Difluoroacetoacetate Intermediates

A patented process describes the preparation of pyrazole carboxylic acids through Claisen condensation of alkyl difluoroacetoacetates, followed by ring closure with hydrazines:

  • Key Steps:

    • Claisen Condensation: Alkyl difluoroacetate reacts with alkyl acetate to form an enolate salt.
    • Acidification: The enolate salt is acidified using carbonic acid generated in situ by bubbling carbon dioxide into water, which is a mild and environmentally friendly method.
    • Coupling: The purified alkyl difluoroacetoacetate is reacted with trialkyl orthoformate in acetyl anhydride to form an intermediate.
    • Ring Closure: The pyrazole ring is closed by reaction with methylhydrazine in the presence of weak bases such as sodium carbonate or bicarbonate, which improves regioselectivity and reduces by-products.
  • Advantages:

    • Mild acidification avoids corrosive strong acids.
    • Use of weak bases enhances regioselectivity.
    • High purity products (up to 99.9%) and yields (75–80%) are reported.
  • Reaction Conditions:

    • Temperature control (cooling to -20°C to 0°C) during ring closure.
    • Two-phase solvent systems (aqueous and organic) for efficient reaction and separation.

This method is notable for its green chemistry aspects and high regioselectivity in pyrazole synthesis.

Summary Table of Preparation Methods

Methodology Key Reagents/Intermediates Reaction Conditions Regioselectivity/Yield Advantages
Trichloromethyl Enones with Hydrazines Trichloromethyl enones, arylhydrazine HCl One-pot, mild temperatures (-10 to 0°C) 1,3-regioisomer up to 97:3 ratio; 37–97% yield Regioselective, direct carboxypropyl introduction
Ester to Acid Chloride to Amide Pyrazole-3-carboxylic acid esters, acid chlorides, amines 0°C to RT, inert atmosphere, solvents like DCM, ethanol High yields, versatile functionalization Well-established, versatile for derivatives
Claisen Condensation and Ring Closure Alkyl difluoroacetoacetate, trialkyl orthoformate, methylhydrazine Mild acidification with CO2, weak bases, low temp (-20 to 0°C) High purity (99.9%), 75–80% yield Environmentally friendly, high regioselectivity

Research Findings and Notes

  • The regioselectivity of pyrazole ring formation is highly dependent on the nature of the hydrazine reagent and reaction conditions. Using hydrazine salts (e.g., arylhydrazine hydrochlorides) favors the 1,3-substitution pattern, which is critical for synthesizing this compound.

  • Acidification of enolate intermediates using carbonic acid generated in situ is a novel, mild alternative to strong acids, reducing corrosion and environmental hazards.

  • Reduction of amide intermediates to amines and subsequent functional group transformations allow for flexible modification of the pyrazole core and side chains.

  • Purification techniques such as fractional distillation, recrystallization, and preparative chromatography are essential to obtain high-purity final products.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Carboxypropyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid groups can be oxidized to form corresponding carboxylates.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products:

    Oxidation: Carboxylate salts.

    Reduction: Alcohol derivatives.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

1-(1-Carboxypropyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-carboxypropyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. The pyrazole ring can participate in π-π stacking interactions and coordinate with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

Key structural analogs are compared below based on substituent positions, functional groups, and molecular properties.

Table 1: Structural and Molecular Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Notes References
1-(1-Carboxypropyl)-1H-pyrazole-3-carboxylic acid - 1-Carboxypropyl (N1)
- Carboxylic acid (C3)
C8H10N2O4* 214.18* Limited data; inferred use in medicinal chemistry or agrochemicals
1-(2-Oxopropyl)-1H-pyrazole-3-carboxylic acid - 2-Oxopropyl (N1)
- Carboxylic acid (C3)
C7H8N2O3 168.15 Pharmaceutical intermediate
1-(Cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid - Cyclopropylmethyl (N1)
- Carboxylic acid (C5)
C8H10N2O2 166.18 Research in small-molecule drug discovery
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid - Methyl (N1)
- Nitro (C4)
- Propyl (C3)
C8H11N3O4 213.20 Potential use in phosphodiesterase inhibitor studies
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid - Methyl (N1)
- CF3 (C3)
C6H5F3N2O2 194.11 High-value intermediate for bioactive molecules

Key Differences in Physicochemical Properties

  • Substituent Position : The position of the carboxylic acid group (C3 vs. C5) significantly impacts hydrogen-bonding patterns and solubility. For example, the C5-carboxylic acid in 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid may exhibit different crystal packing compared to C3 analogs .
  • Electron-Withdrawing Groups : The trifluoromethyl group in 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid enhances metabolic stability and lipophilicity, making it suitable for CNS-targeting drugs .
  • Reactivity : The 2-oxopropyl substituent in 1-(2-Oxopropyl)-1H-pyrazole-3-carboxylic acid introduces a ketone moiety, which may participate in condensation reactions or serve as a metabolic site .

Biological Activity

1-(1-Carboxypropyl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrazole ring with two carboxylic acid functional groups. Its chemical formula is C6H8N2O4C_6H_8N_2O_4, and it is typically synthesized through various organic reactions involving pyrazole derivatives.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It is believed to exert its effects through:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Signal Transduction Pathways : It can modulate pathways related to apoptosis and cell cycle regulation.
  • Antimicrobial Activity : Potential interactions with microbial enzymes or structural components, leading to cell death.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cytotoxicity Assays : In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it demonstrated an IC50 value of 49.85 μM against A549 lung cancer cells, indicating its potential as an anticancer agent .
  • Mechanisms of Action : Research indicates that this compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties:

  • Inhibition Studies : It has shown promising results against several bacterial strains, suggesting a mechanism involving disruption of bacterial cell wall synthesis or function .
  • Comparison with Standards : In comparative studies, it performed favorably against standard antimicrobial agents, highlighting its potential as a lead compound for further drug development .

Case Studies and Research Findings

StudyCell LineIC50 (µM)Notable Findings
Abadi et al.A54926Significant growth inhibition observed.
Xia et al.A54949.85Induced significant apoptosis.
Fan et al.NCI-H4600.07Maximum autophagy without apoptosis.
Zheng et al.U937, K562VariesExhibited potent inhibition across multiple cancer types.

Q & A

Q. What are the recommended synthetic routes for preparing 1-(1-carboxypropyl)-1H-pyrazole-3-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: Pyrazole-carboxylic acid derivatives are typically synthesized via cyclocondensation of β-keto esters with hydrazines, followed by functionalization. For example, 1-Methyl-1H-pyrazole-3-carboxylic acid (a structural analog) is synthesized by ester hydrolysis under acidic or basic conditions . Key variables include temperature (150–152°C for crystallization ), solvent polarity, and catalyst choice. Optimizing stoichiometry of reactants (e.g., 1.2:1 hydrazine:keto ester ratio) can minimize side products. Yield improvements may require reflux in ethanol or THF with catalytic HCl .

Parameter Typical Range Impact on Yield
Temperature80–120°C (reflux)Higher temps accelerate cyclization but may degrade acid groups.
SolventEthanol, THF, DMFPolar aprotic solvents enhance nucleophilic attack.
Reaction Time12–24 hrsProlonged time increases conversion but risks decomposition.

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • HPLC (≥98% purity threshold, C18 column, 0.1% TFA in mobile phase) .
  • NMR (1H/13C): Confirm substitution patterns (e.g., pyrazole ring protons at δ 6.5–7.5 ppm ).
  • Mass Spectrometry : Exact mass matching (e.g., [M+H]+ ion for molecular weight validation) .
  • Melting Point : Compare to literature values (e.g., 150–152°C for analogous compounds ).

Q. What are the stability considerations for storage and handling?

Methodological Answer:

  • Storage : Keep in sealed containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis of carboxylic acid groups .
  • Decomposition Risks : Exposure to moisture or strong oxidizers may generate CO/CO2 .
  • Handling : Use PPE (gloves, respirators) due to potential skin/eye irritation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map electron density on the pyrazole ring and carboxyl groups to predict sites for electrophilic/nucleophilic attack . Molecular docking studies (AutoDock Vina) assess binding affinity with biological targets (e.g., enzymes in pesticide research ).

Software Application Output Metrics
Gaussian 16Transition state optimizationActivation energy, reaction pathways
PyMOLProtein-ligand interaction visualizationHydrogen bonding distances

Q. How to resolve contradictions in reported toxicity data for pyrazole-carboxylic acid derivatives?

Methodological Answer: Discrepancies in toxicity data (e.g., acute toxicity "not available" in some SDS ) require:

  • In Silico Toxicology : Use QSAR models (e.g., OECD Toolbox) to predict LD50 based on structural analogs .
  • Experimental Validation : Conduct Ames tests (bacterial reverse mutation assay) for mutagenicity and in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) .

Q. What strategies optimize regioselectivity in functionalizing the pyrazole ring?

Methodological Answer:

  • Directing Groups : Introduce electron-withdrawing groups (e.g., –NO2) at C4 to direct electrophiles to C5 .
  • Metal Catalysis : Pd-catalyzed C–H activation for arylation at specific positions (e.g., Suzuki coupling ).
  • Solvent Effects : Use DMF to stabilize intermediates in SNAr reactions .

Data Contradiction Analysis

Q. Why do melting points vary across literature for structurally similar compounds?

Methodological Answer: Variations arise from:

  • Polymorphism : Crystallization conditions (slow cooling vs. rapid precipitation) affect crystal packing .
  • Impurity Profiles : Residual solvents (e.g., EtOH) depress melting points; repurify via recrystallization (hexane/EtOAc) .
  • Instrument Calibration : Validate differential scanning calorimetry (DSC) with reference standards .

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